2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC18328500
Molecular Formula: C13H8ClFN2
Molecular Weight: 246.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8ClFN2 |
|---|---|
| Molecular Weight | 246.67 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C13H8ClFN2/c14-10-5-3-9(4-6-10)12-8-17-7-1-2-11(15)13(17)16-12/h1-8H |
| Standard InChI Key | UXMNPTMKYNEAMF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C=C(N=C2C(=C1)F)C3=CC=C(C=C3)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The core structure of imidazo[1,2-a]pyridine consists of a fused bicyclic system with a five-membered imidazole ring annulated to a six-membered pyridine ring. In 2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine, the 2-position is substituted with a 4-chlorophenyl group, while the 8-position bears a fluorine atom. This substitution pattern introduces steric and electronic effects that influence molecular conformation and intermolecular interactions. Single-crystal X-ray diffraction studies of analogous compounds reveal that bulky aryl substituents at the 2-position maintain coplanarity with the imidazopyridine ring, with dihedral angles typically below 5° . Fluorine at the 8-position enhances electronegativity, promoting hydrogen bonding and dipole interactions in biological systems .
Electronic Effects
The electron-withdrawing chlorine and fluorine substituents reduce electron density across the aromatic system, as evidenced by downfield shifts in NMR spectra (e.g., aromatic protons resonate at δ 7.2–8.0 ppm) . Density functional theory (DFT) calculations further indicate that these substituents lower the highest occupied molecular orbital (HOMO) energy, enhancing stability against oxidative degradation .
Synthetic Methodologies
Two-Component Cyclization
The most efficient route to 2-arylimidazo[1,2-a]pyridines involves the reaction of 2-aminopyridines with α-haloketones under basic conditions. For 2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine, this method utilizes 8-fluoro-2-aminopyridine and 4-chlorophenacyl bromide in aqueous ethanol catalyzed by 1,8-diazabicycloundec-7-ene (DBU) .
Reaction Conditions
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Solvent: Ethanol/water (1:1 v/v)
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Catalyst: DBU (10 mol%)
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Temperature: Ambient (25–30°C)
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Yield: 72–85%
Mechanistic Insights
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Formation of Pyridinium Intermediate: The nucleophilic attack of 8-fluoro-2-aminopyridine on 4-chlorophenacyl bromide generates a pyridinium salt.
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Cyclization: Base-mediated intramolecular cyclization eliminates HBr, forming the imidazo[1,2-a]pyridine core.
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Aromatization: Dehydration yields the final aromatic product .
Table 1: Optimization of Synthesis Parameters
| Parameter | Variation | Yield (%) |
|---|---|---|
| Solvent | Ethanol/water (1:1) | 85 |
| Catalyst Loading | 10 mol% DBU | 85 |
| Temperature | 25°C | 85 |
| Substitution | Electron-withdrawing | 72–79 |
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy: Stretching vibrations at 3132 cm (C-H aromatic), 1635 cm (C=N), and 746 cm (C-Cl) .
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NMR (300 MHz, CDCl): δ 7.89 (s, 1H, H-3), 7.69 (d, Hz, 1H, H-5), 7.44–7.51 (m, 2H, aromatic), 6.83 (t, Hz, 1H, H-6) .
Thermodynamic Stability
Differential scanning calorimetry (DSC) reveals a melting point of 168–170°C, indicative of high crystallinity. Thermogravimetric analysis (TGA) shows stability up to 250°C, with decomposition onset at 300°C .
The 4-chlorophenyl group enhances hydrophobic interactions with the AChE gorge, while fluorine improves bioavailability through increased membrane permeability .
Antimicrobial Activity
Preliminary assays against Staphylococcus aureus and Escherichia coli demonstrate moderate antibacterial activity (MIC = 32–64 μg/mL), attributed to membrane disruption and nucleic acid intercalation .
Computational and In Silico Studies
Molecular Docking
Docking simulations into the AChE active site (PDB: 1ACJ) reveal:
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Binding Affinity: -8.9 kcal/mol
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Key Interactions: π-π stacking with Trp86, hydrogen bonding with Tyr337 .
ADMET Profiling
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